(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline
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Overview
Description
Novel γ-secretase inhibitor; High Quality Biochemicals for Research Uses
Scientific Research Applications
Synthesis and Luminophore Applications
- A novel synthesis method for 1H-pyrazolo[3,4-b]quinolines, which are used as luminophores in electroluminescent devices, has been developed. This involves heating a mixture of aromatic aldehyde, 3-substituted 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and aromatic amine (K. Chaczatrian et al., 2004).
Antimicrobial Agent Synthesis
- Research on pyrazolo[3,4-d]pyrimidine derivatives, including the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with different reactants, shows potential for creating antimicrobial agents. These compounds have been tested for antibacterial and antifungal activities (B. S. Holla et al., 2006).
Molecular Structure Studies
- Studies on new derivatives from the ciprofloxacin fluoroquinoline family, including molecular and crystal structure determinations, have been conducted. These studies provide insights into the structural features of fluoroquinolines, which could be relevant for derivatives like (R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline (Z. B. Tomišić et al., 2002).
Cytotoxicity Studies
- Convergent synthesis of polysubstituted methanones, including those with pyrazole and quinoline moieties, has been explored. These compounds have shown significant cytotoxicity in human leukocytes at high concentrations, indicating potential for medical research applications (H. Bonacorso et al., 2016).
Antibacterial Properties
- Research into 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids with varying side chains has demonstrated their potential as quinolone antibacterials. These compounds have been compared to reference quinolones like ciprofloxacin, showing enhanced potency (J. Domagala et al., 1988).
Synthesis of Pyrazoloquinolines
- Several methods have been developed for synthesizing pyrazoloquinolines, including one-pot synthesis techniques. These methods facilitate the creation of various substituted pyrazoloquinolines, potentially useful in pharmaceutical and chemical research (Jun-ya Kato et al., 2014).
properties
CAS RN |
959997-22-9 |
---|---|
Product Name |
(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline |
Molecular Formula |
C20H14F5N3O2S |
Molecular Weight |
455.403 |
IUPAC Name |
(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |
InChI Key |
XODSHWXKSMPDRP-LJQANCHMSA-N |
SMILES |
C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |
synonyms |
(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3- c]quinoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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